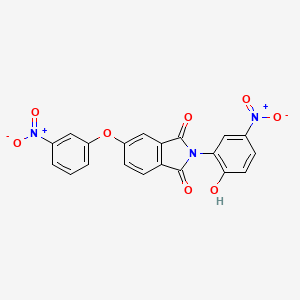![molecular formula C16H16ClN3O3 B11537032 (3E)-N-(4-chloro-2-methylphenyl)-3-[2-(furan-2-ylcarbonyl)hydrazinylidene]butanamide](/img/structure/B11537032.png)
(3E)-N-(4-chloro-2-methylphenyl)-3-[2-(furan-2-ylcarbonyl)hydrazinylidene]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (3E)-N-(4-cloro-2-metilfenil)-3-[2-(furan-2-ilcarbonil)hidrazinilideno]butanamida es una molécula orgánica sintética con aplicaciones potenciales en diversos campos, incluyendo la química medicinal y la ciencia de materiales. Este compuesto presenta una estructura compleja con múltiples grupos funcionales, lo que lo convierte en un tema interesante para la investigación química y las aplicaciones industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (3E)-N-(4-cloro-2-metilfenil)-3-[2-(furan-2-ilcarbonil)hidrazinilideno]butanamida generalmente implica un proceso de varios pasos:
Formación del intermedio hidrazona: El paso inicial implica la reacción de 4-cloro-2-metil anilina con hidrazida de ácido furan-2-carboxílico para formar el intermedio hidrazona. Esta reacción generalmente se lleva a cabo en presencia de un agente deshidratante como oxicloruro de fósforo (POCl₃) en condiciones de reflujo.
Reacción de condensación: El intermedio hidrazona se somete entonces a una reacción de condensación con 3-butanona en presencia de un catalizador ácido como ácido clorhídrico (HCl) para producir el producto final.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética anterior para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y la ampliación del proceso para satisfacer las demandas industriales.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo furano, lo que lleva a la formación de derivados de furan-2,3-diona.
Reducción: La reducción de la porción hidrazona puede producir la amina correspondiente.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como borohidruro de sodio (NaBH₄) o hidruro de litio y aluminio (LiAlH₄) se utilizan normalmente.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en condiciones básicas para reemplazar el grupo cloro.
Productos principales
Oxidación: Derivados de furan-2,3-diona.
Reducción: Derivados de amina correspondientes.
Sustitución: Diversos derivados fenil sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas. Sus múltiples grupos funcionales permiten diversas modificaciones químicas, lo que lo convierte en un intermedio versátil en la síntesis orgánica.
Biología
En la investigación biológica, los derivados de este compuesto pueden exhibir interesantes actividades biológicas, como propiedades antimicrobianas o anticancerígenas. Los estudios podrían centrarse en modificar la estructura para mejorar estas actividades y comprender la relación estructura-actividad.
Medicina
Las aplicaciones medicinales potenciales incluyen el desarrollo de nuevos productos farmacéuticos. La estructura del compuesto sugiere que podría interactuar con varios objetivos biológicos, lo que lo convierte en un candidato para programas de descubrimiento de fármacos.
Industria
En el sector industrial, este compuesto podría utilizarse en el desarrollo de nuevos materiales, como polímeros o recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo por el cual (3E)-N-(4-cloro-2-metilfenil)-3-[2-(furan-2-ilcarbonil)hidrazinilideno]butanamida ejerce sus efectos dependería de su aplicación específica. Por ejemplo, si se utiliza como fármaco, podría interactuar con enzimas o receptores específicos, modulando su actividad. El anillo furano y la porción hidrazona podrían desempeñar papeles cruciales en la unión a las moléculas diana, influyendo en la actividad biológica del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
(3E)-N-(4-clorofenil)-3-[2-(furan-2-ilcarbonil)hidrazinilideno]butanamida: Carece del grupo metilo en el anillo fenilo.
(3E)-N-(4-cloro-2-metilfenil)-3-[2-(tiofen-2-ilcarbonil)hidrazinilideno]butanamida: Contiene un anillo de tiofeno en lugar de un anillo de furano.
Unicidad
La presencia tanto del anillo furano como de la porción hidrazona en (3E)-N-(4-cloro-2-metilfenil)-3-[2-(furan-2-ilcarbonil)hidrazinilideno]butanamida lo hace único en comparación con compuestos similares. Estos grupos funcionales contribuyen a su reactividad química y potencial actividad biológica distintivos, diferenciándolo de otras moléculas relacionadas.
Esta descripción detallada proporciona una comprensión integral de (3E)-N-(4-cloro-2-metilfenil)-3-[2-(furan-2-ilcarbonil)hidrazinilideno]butanamida, cubriendo su síntesis, reacciones, aplicaciones y comparaciones con compuestos similares.
Propiedades
Fórmula molecular |
C16H16ClN3O3 |
|---|---|
Peso molecular |
333.77 g/mol |
Nombre IUPAC |
N-[(E)-[4-(4-chloro-2-methylanilino)-4-oxobutan-2-ylidene]amino]furan-2-carboxamide |
InChI |
InChI=1S/C16H16ClN3O3/c1-10-8-12(17)5-6-13(10)18-15(21)9-11(2)19-20-16(22)14-4-3-7-23-14/h3-8H,9H2,1-2H3,(H,18,21)(H,20,22)/b19-11+ |
Clave InChI |
UNUGXLYVAOYPHG-YBFXNURJSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)Cl)NC(=O)C/C(=N/NC(=O)C2=CC=CO2)/C |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)NC(=O)CC(=NNC(=O)C2=CC=CO2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(2Z)-2-(butan-2-ylidene)hydrazinyl]-2-oxo-1-phenylethyl}benzamide](/img/structure/B11536955.png)
![(5Z)-3-methyl-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11536959.png)

methanone](/img/structure/B11536963.png)
![5-[3,5-diiodo-4-(prop-2-en-1-yloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11536967.png)
![N-({N'-[(E)-(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide](/img/structure/B11536976.png)

![2-{(Z)-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinylidene]methyl}-4,6-dibromophenyl 3-fluorobenzoate](/img/structure/B11536989.png)
![2-Methoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate](/img/structure/B11536999.png)
![2,7-bis[4-(dimethylamino)phenyl]benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B11537003.png)
![2-Nitro-4-[(E)-[(3-nitrophenyl)imino]methyl]phenyl 3-methylbenzoate](/img/structure/B11537007.png)
![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(2-methylphenyl)benzamide](/img/structure/B11537016.png)
![6-chloro-N-(4-chlorophenyl)-N'-[2-(morpholin-4-yl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11537022.png)
![2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol](/img/structure/B11537025.png)
